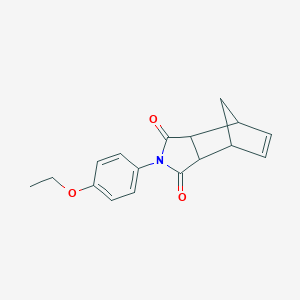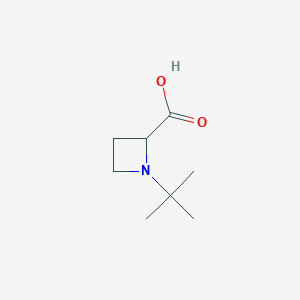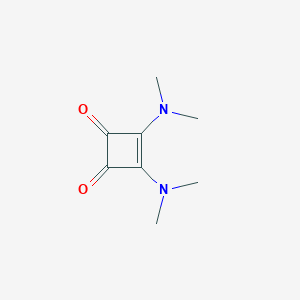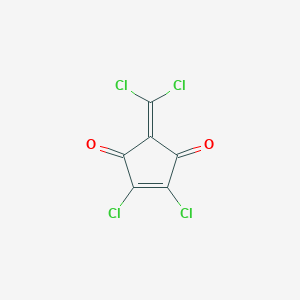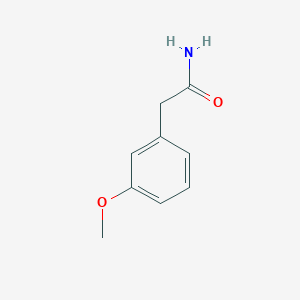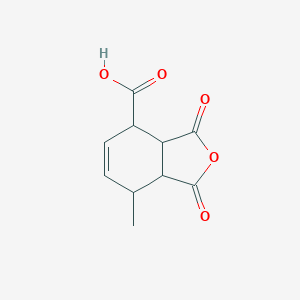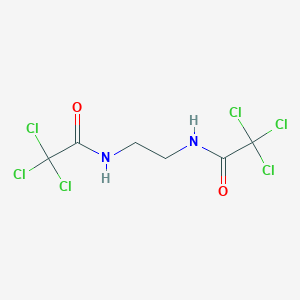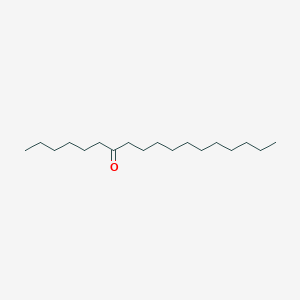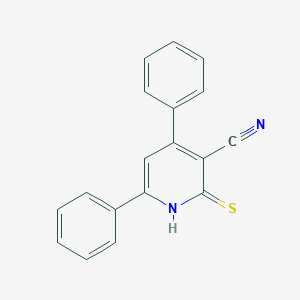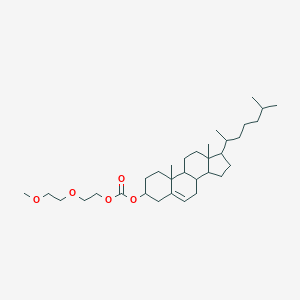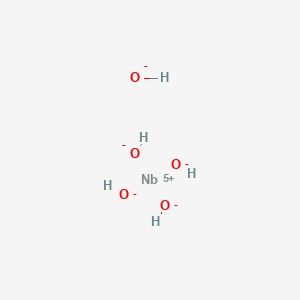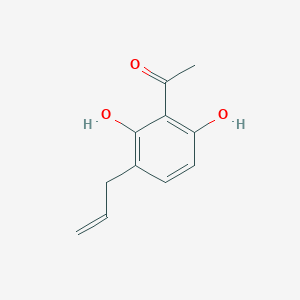
1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-one, also known as allylpyrocatecholone, is a natural compound found in various plant species. It has gained attention in recent years due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone is not fully understood. However, it has been suggested that its anti-cancer activity may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical And Physiological Effects
Allylpyrocatecholone has been reported to have various biochemical and physiological effects. It has been shown to scavenge free radicals, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. Additionally, 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone has been found to reduce the levels of lipid peroxidation, which is a marker of oxidative damage.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Moreover, 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone has been found to be stable under various conditions, making it a reliable compound for research. However, one of the limitations of using 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone is its low solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
Future Directions
There are several future directions for the research on 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone. One of the areas of interest is its potential use in cancer therapy. Further studies are needed to investigate its mechanism of action and its efficacy in vivo. Additionally, the neuroprotective effects of 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone need to be further explored to determine its potential use in the treatment of neurodegenerative diseases. Furthermore, the development of novel synthesis methods and the exploration of its derivatives may lead to the discovery of more potent compounds with therapeutic potential.
Conclusion:
In conclusion, 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-one, also known as 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone, is a natural compound with various biological activities. Its potential applications in scientific research make it a promising compound for the development of new therapies. Further studies are needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Synthesis Methods
1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-one can be synthesized through the oxidation of pyrocatechol with lead tetraacetate and allyl alcohol. This method has been widely used to obtain 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone in high yields.
Scientific Research Applications
Allylpyrocatecholone has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Moreover, 1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-oneecholone has been reported to have neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases.
properties
CAS RN |
17488-71-0 |
|---|---|
Product Name |
1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-one |
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(2,6-dihydroxy-3-prop-2-enylphenyl)ethanone |
InChI |
InChI=1S/C11H12O3/c1-3-4-8-5-6-9(13)10(7(2)12)11(8)14/h3,5-6,13-14H,1,4H2,2H3 |
InChI Key |
PIOYFFOOWPCGSF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1O)CC=C)O |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1O)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



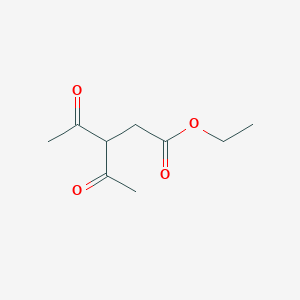
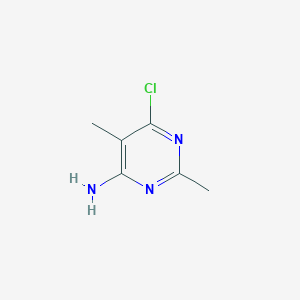
![2-Trichlorosilylbicyclo[2.2.1]heptane](/img/structure/B102793.png)
